N-(4-isopropylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide
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Overview
Description
This compound is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one CH group replaced by a nitrogen atom . The compound also contains a carboxamide group (CONH2), which is a functional group derived from carboxylic acid .
Synthesis Analysis
The synthesis of similar compounds often involves reactions such as aminocarbonylation, which is a type of carbonylation reaction that introduces an amine group . The reaction conditions typically involve a palladium catalyst and carbon monoxide .Molecular Structure Analysis
The molecular structure of similar compounds is often analyzed using techniques such as X-ray crystallography . The molecular weight of similar compounds is often less than 725 daltons, with fewer than 6 hydrogen bond donors and fewer than 20 hydrogen bond acceptors .Chemical Reactions Analysis
The chemical reactions involving similar compounds often involve the cleavage of protective groups under certain conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds are often evaluated using ADME (absorption, distribution, metabolism, and excretion) properties .Scientific Research Applications
Synthesis and Material Science
Polyamide Synthesis : Choi and Jung (2004) discussed the synthesis of new aromatic polyamides containing n-alkylphenylimide units fused to the main chain, highlighting the enhanced thermal stability and solubility due to thermally stable pendent imido groups and internally plasticizing n-alkyl chains (Choi & Jung, 2004).
Structural Characterization of Pyridine Derivatives : Kadir, Mansor, and Osman (2017) achieved the synthesis and structural characterization of monoamide isomers, providing insights into the inductive effects of methyl-substituted groups on the pyridine ring (Kadir, Mansor, & Osman, 2017).
Development of New Polyamides : Faghihi and Mozaffari (2008) synthesized novel polyamides containing pyridyl moiety, demonstrating their solubility in polar solvents and potential for material applications (Faghihi & Mozaffari, 2008).
Medicinal Chemistry and Pharmacology
Antidepressant and Nootropic Agents : Thomas et al. (2016) synthesized Schiff’s bases and 2-azetidinones of isonocotinyl hydrazone, showing potential antidepressant and nootropic activities, suggesting the role of the 2-azetidinone skeleton as a CNS active agent (Thomas et al., 2016).
Antitumor and Antimicrobial Activities : Riyadh (2011) explored the synthesis of N-arylpyrazole-containing enaminones, which were used to construct other functionalized heterocycles, showing inhibitory effects against certain cancer cell lines and antimicrobial activity (Riyadh, 2011).
Analytical Chemistry
- Spectroscopic Studies and DFT Calculations : Matada, Yernale, and Javeed (2021) conducted spectroscopic studies and DFT calculations on novel 1,3-benzoxazines encompassing isoniazid, providing insights into electronic properties and charge transfer interactions (Matada, Yernale, & Javeed, 2021).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
5-methyl-N-(4-propan-2-ylphenyl)furo[3,2-b]pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c1-11(2)13-5-7-14(8-6-13)20-18(21)17-10-15-16(22-17)9-4-12(3)19-15/h4-11H,1-3H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJGGDHPJAGUXNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)OC(=C2)C(=O)NC3=CC=C(C=C3)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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